Melittoside
Melittoside
Melittoside is a glycoside and an iridoid monoterpenoid.
Melittoside is a natural product found in Rehmannia glutinosa, Campylanthus glaber, and other organisms with data available.
Melittoside is a natural product found in Rehmannia glutinosa, Campylanthus glaber, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
19467-03-9
VCID:
VC0003718
InChI:
InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1
SMILES:
C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula:
C21H32O15
Molecular Weight:
524.5 g/mol
Melittoside
CAS No.: 19467-03-9
Cat. No.: VC0003718
Molecular Formula: C21H32O15
Molecular Weight: 524.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Melittoside is a glycoside and an iridoid monoterpenoid. Melittoside is a natural product found in Rehmannia glutinosa, Campylanthus glaber, and other organisms with data available. |
|---|---|
| CAS No. | 19467-03-9 |
| Molecular Formula | C21H32O15 |
| Molecular Weight | 524.5 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1 |
| Standard InChI Key | LZKBAGSBRBMVBE-GVKBFFPQSA-N |
| Isomeric SMILES | C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| SMILES | C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
| Canonical SMILES | C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
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